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Abstract
The interaction between cationic surfactants and DNA is a cornerstone of numerous

biotechnological applications, from gene delivery systems to the formulation of antimicrobial

agents. Dodecyltrimethylammonium chloride (DTAC), a quaternary ammonium surfactant,

serves as a model compound for these interactions due to its well-defined amphiphilic

structure, comprising a positively charged headgroup and a hydrophobic alkyl chain.[1] A

precise and comprehensive understanding of its binding affinity and thermodynamic profile with

DNA is critical for optimizing its use and predicting its biological activity. This document
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provides a detailed guide for researchers, scientists, and drug development professionals on

robust methods to determine and characterize the binding of DTAC to DNA. We will delve into

the theoretical underpinnings and provide detailed, field-tested protocols for Isothermal Titration

Calorimetry (ITC), Fluorescence Spectroscopy via an Ethidium Bromide Displacement Assay,

and Surface Plasmon Resonance (SPR), supplemented by UV-Visible Spectroscopy. This

multi-methodological approach ensures a self-validating and comprehensive characterization of

the binding thermodynamics and kinetics.

Introduction: The Physicochemical Nature of the
DTAC-DNA Interaction
The binding of DTAC to DNA is primarily driven by two fundamental forces:

Electrostatic Attraction: The negatively charged phosphate backbone of the DNA double helix

serves as a powerful electrostatic attractor for the positively charged trimethylammonium

headgroup of DTAC. This initial interaction is often the primary driver of binding.

Hydrophobic Interactions: Following the initial electrostatic binding, the dodecyl (C12)

hydrocarbon tails of adjacent DTAC molecules can associate with each other, leading to a

cooperative binding process. This is analogous to micelle formation and can result in the

condensation of the DNA molecule.[2][3]

Understanding this biphasic mechanism is crucial because it dictates that the binding is not a

simple 1:1 interaction but a complex, cooperative process. The methods described herein are

chosen for their ability to dissect these different thermodynamic and kinetic contributions.

Isothermal Titration Calorimetry (ITC): The Gold
Standard for Thermodynamic Characterization
ITC stands as the premier method for studying biomolecular interactions because it directly

measures the heat released (exothermic) or absorbed (endothermic) during the binding event.

[4] This allows for the determination of all binding parameters in a single, label-free experiment:

the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry

(n).[5][6]
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Causality Behind the Method: For surfactant-DNA interactions, which are often characterized

by both electrostatic and hydrophobic contributions, ITC is uniquely powerful. The measured

enthalpy (ΔH) provides direct insight into the nature of the forces involved. For instance,

hydrogen bond formation and van der Waals interactions are typically associated with negative

(favorable) enthalpy changes, whereas the disruption of water structure during hydrophobic

interactions contributes a positive (unfavorable) enthalpy change but a large, favorable entropy

change (ΔS).[3][7] By providing a complete thermodynamic profile (ΔG, ΔH, and TΔS), ITC

offers a window into the fundamental drivers of the binding reaction.

Experimental Workflow: ITC
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Caption: Workflow for determining DTAC-DNA binding thermodynamics using ITC.
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Detailed Protocol: ITC
Reagent Preparation:

Buffer Selection: Prepare a suitable buffer, such as 10 mM sodium phosphate with 50 mM

NaCl, pH 7.4. The presence of salt is crucial to modulate the electrostatic component of

the interaction and mimic physiological conditions.

DNA Solution: Dissolve high-quality, sonicated, or commercially available short double-

stranded DNA (e.g., calf thymus DNA) in the buffer to a final concentration of

approximately 20-50 µM. Determine the exact concentration spectrophotometrically.

DTAC Solution: Prepare a DTAC stock solution in the exact same buffer lot to a

concentration of approximately 10-20 times the DNA concentration (e.g., 400 µM - 1 mM).

This ensures a complete binding isotherm is achieved.

Crucial Step - Dialysis: For ultimate precision, dialyze both the DNA and DTAC solutions

against the same large volume of buffer overnight to ensure the buffer is perfectly

matched. This minimizes large, artifactual heats of dilution.[8]

Degassing: Thoroughly degas both solutions immediately prior to the experiment for at

least 10 minutes to prevent bubble formation in the calorimeter cells.

Instrument Setup and Titration:

Set the experimental temperature (e.g., 25 °C).

Load the DNA solution into the sample cell (~200-300 µL depending on the instrument).[8]

Load the DTAC solution into the injection syringe (~40-100 µL).

Set the titration parameters: typically a series of 1-2 µL injections every 120-180 seconds

to allow for a return to thermal baseline.

Allow the system to equilibrate until a stable baseline is achieved before initiating the

titration.

Control Experiment (Self-Validation):

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 19 Tech Support

https://cmi.hms.harvard.edu/isothermal-titration-calorimetry
https://cmi.hms.harvard.edu/isothermal-titration-calorimetry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform an identical titration, injecting the DTAC solution into a sample cell containing only

the buffer. This measures the heat of dilution of DTAC, which must be subtracted from the

experimental data for accurate analysis.[5]

Data Analysis:

The raw data appears as a series of peaks, with the area of each peak corresponding to

the heat change for that injection.

Integrate the area of each peak and plot the molar enthalpy change against the molar ratio

of DTAC to DNA.

Fit the resulting binding isotherm to an appropriate binding model (e.g., 'One Set of Sites'

or a sequential binding model) using the analysis software provided with the instrument.

The fit will yield the key thermodynamic parameters.
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Parameter
Typical Value Range
(Example)

Significance

Kd (Dissociation Constant) 1 - 50 µM
Measures binding affinity

(lower Kd = stronger binding).

n (Stoichiometry) >1 (e.g., 5-10)

Indicates the number of DTAC

molecules bound per DNA

binding site. A high 'n' suggests

cooperative aggregation.

ΔH (Enthalpy) Small, often positive

A small or positive enthalpy

suggests the binding is not

solely driven by strong bond

formation and may be

entropically driven due to

hydrophobic effects.[2]

ΔS (Entropy) Large, positive

A large positive entropy is the

classic signature of a

hydrophobically driven

process, resulting from the

release of ordered water

molecules.[2][3]

Fluorescence Spectroscopy: An Ethidium Bromide
(EtBr) Displacement Assay
This technique offers a highly sensitive, indirect method to assess binding. Ethidium bromide is

a fluorescent dye that exhibits a dramatic increase in quantum yield when it intercalates

between the base pairs of DNA. If DTAC can bind to DNA and displace the intercalated EtBr,

the fluorescence will decrease. The extent of this fluorescence quenching can be used to

calculate the binding affinity of DTAC.[9][10]

Causality Behind the Method: The hydrophobic environment between DNA base pairs shields

the bound EtBr from solvent quenching, causing it to fluoresce brightly. When DTAC binds, its

positive charge neutralizes the DNA backbone, potentially altering the DNA conformation
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and/or directly competing for binding sites, leading to the release of EtBr back into the aqueous

(quenching) environment. This direct link between displacement and signal change is the

foundation of the assay.[11]

Experimental Workflow: EtBr Displacement Assay
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Caption: Workflow for the EtBr displacement assay to determine binding affinity.
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Detailed Protocol: EtBr Displacement Assay
Reagent Preparation:

Assay Buffer: 10 mM TRIS-HCl, 50 mM NaCl, pH 7.4.

DNA-EtBr Complex: In a fluorescence cuvette, prepare a solution containing a fixed

concentration of DNA (e.g., 20 µM) and EtBr (e.g., 2 µM). The concentrations should be

optimized to give a strong, stable fluorescence signal. Incubate for 5-10 minutes to ensure

equilibrium is reached.

DTAC Titrant: Prepare a concentrated stock of DTAC (e.g., 5 mM) in the same assay

buffer.

Fluorescence Titration:

Set the spectrofluorometer with an excitation wavelength of ~520 nm and an emission

wavelength of ~600 nm.

Record the initial fluorescence of the DNA-EtBr solution (F₀).

Add small aliquots (e.g., 1-5 µL) of the DTAC stock solution to the cuvette.

After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before

recording the new fluorescence intensity (F).

Continue the titration until the fluorescence signal plateaus, indicating saturation.

Control Experiment (Self-Validation):

Perform a control titration by adding DTAC to a solution of EtBr alone (no DNA) to confirm

that DTAC does not directly quench the fluorescence of free EtBr.

Data Analysis:

The binding constant can be determined using the Stern-Volmer equation for quenching or

by fitting the data to a competitive binding model. A common approach is to calculate the

fraction of displaced EtBr and use a Scatchard plot analysis.[12][13]
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The binding affinity (Ka) of DTAC can be calculated using the equation: KEtBr * [EtBr] =

KDTAC * [DTAC]50 where KEtBr is the known binding constant of EtBr to DNA (~107 M-

1), and [DTAC]50 is the concentration of DTAC required to reduce the fluorescence by

50%.

Surface Plasmon Resonance (SPR): Monitoring
Binding in Real-Time
SPR is a powerful, label-free optical technique that measures molecular interactions in real-

time.[14][15] It provides kinetic information, including the association rate constant (ka) and the

dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be

calculated (Kd = kd/ka).

Causality Behind the Method: In a typical SPR experiment for this system, biotinylated DNA is

immobilized on a streptavidin-coated sensor chip.[16] A solution containing DTAC (the analyte)

is then flowed over the surface. The binding of DTAC to the immobilized DNA increases the

mass on the sensor surface, which in turn causes a proportional change in the refractive index.

[17] This change is detected by the instrument and plotted as response units (RU) versus time,

generating a sensorgram that directly visualizes the association and dissociation phases of the

interaction.[14][18]

Experimental Workflow: SPR
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Caption: General workflow for SPR analysis of DTAC-DNA binding kinetics.
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Detailed Protocol: SPR
Reagent and Chip Preparation:

Running Buffer: A degassed buffer such as HBS-EP+ (HEPES buffered saline with EDTA

and surfactant P20) is standard. The salt concentration can be varied to investigate the

electrostatic contribution to binding.

DNA Ligand: Use a high-purity, biotinylated double-stranded DNA oligonucleotide of a

defined length.

DTAC Analyte: Prepare a dilution series of DTAC in the running buffer, ranging from low

nanomolar to high micromolar concentrations (e.g., 0.1x to 10x the expected Kd). Include

a buffer-only sample for double referencing.

Chip Immobilization: Immobilize the biotinylated DNA onto a streptavidin-coated sensor

chip to a target density (e.g., 500-1000 RU). Use a reference flow cell that is activated and

blocked but has no immobilized DNA to subtract bulk refractive index changes.[15]

Kinetic Analysis:

Inject the DTAC concentration series over the DNA and reference surfaces, from lowest to

highest concentration.

Each injection cycle consists of:

Association: Flow DTAC for a set time (e.g., 180 s) to monitor binding.

Dissociation: Flow running buffer for a set time (e.g., 300 s) to monitor the release of

DTAC.

Regeneration: Inject a pulse of a harsh solution (e.g., high salt like 2 M NaCl) to strip all

bound DTAC and prepare the surface for the next cycle.

Data Analysis:

After subtracting the reference channel and buffer-only injection data, the resulting

sensorgrams show the specific binding interaction.
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Globally fit the set of sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir

binding, or more complex models like heterogeneous ligand if multiple binding modes are

present).

The fitting process will yield the association rate (ka), dissociation rate (kd), and the

dissociation constant (Kd).

Parameter
Typical Value Range
(Example)

Significance

ka (Association Rate) 103 - 105 M-1s-1

The rate at which DTAC binds

to DNA. A fast ka is typical for

electrostatically-driven

encounters.

kd (Dissociation Rate) 10-2 - 10-4 s-1

The rate at which DTAC

unbinds from DNA. A slow kd

indicates a stable complex.

Kd (Dissociation Constant) 1 - 50 µM

Calculated from kd/ka,

provides a kinetically-derived

measure of affinity that can be

compared with ITC results.

UV-Visible Spectroscopy: A Rapid Confirmatory
Method
UV-Vis spectroscopy is a simple, accessible technique that can quickly confirm an interaction

between DTAC and DNA. The binding of a small molecule can perturb the electronic

environment of the DNA bases, leading to changes in the UV absorption spectrum.[19][20]

Hypochromism/Hyperchromism: A decrease (hypo) or increase (hyper) in the absorbance

intensity at ~260 nm. Intercalation typically causes hypochromism, while electrostatic

interactions that distort the helix can cause hyperchromism.[21][22]

Bathochromic/Hypsochromic Shift: A shift of the absorption maximum to longer (batho, "red

shift") or shorter (hypso, "blue shift") wavelengths.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 19 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23648795/
https://www.semanticscholar.org/paper/Use-of-UV-Vis-Spectrometry-to-Gain-Information-on-Biver/38a987cd64188ed1aa7953bddf9cec9ca7a7a45c
https://www.researchgate.net/publication/371997552_The_DNA_threat_probing_of_some_chromophores_using_UVVIS_spectroscopy
https://www.mdpi.com/2673-4125/4/1/2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Brief Protocol: UV-Vis Titration
Place a fixed concentration of DNA (e.g., 50 µM) in a quartz cuvette and record its

absorption spectrum (200-350 nm).

Make sequential additions of a concentrated DTAC stock solution.

Record the spectrum after each addition.

Monitor the changes in absorbance and the wavelength of maximum absorption. While

quantitative derivation of binding constants is possible, it is less precise than the other

methods described. This method is best used as a preliminary confirmation of binding.

Conclusion: Synthesizing a Comprehensive Binding
Profile
No single technique tells the whole story. By employing a multi-methodological approach,

researchers can build a robust and self-validating model of the DTAC-DNA interaction.

ITC provides the complete thermodynamic signature, revealing the fundamental forces

(enthalpy and entropy) that drive the binding.

Fluorescence Displacement offers a sensitive measure of binding affinity and can be

adapted for high-throughput screening.

SPR delivers invaluable kinetic data, showing how fast the complex forms and how long it

lasts.

UV-Vis Spectroscopy serves as a quick and easy confirmation that an interaction is

occurring.

Together, these methods provide a comprehensive picture of the binding affinity,

thermodynamics, and kinetics, enabling scientists to rationally design and optimize systems

that rely on the fundamental interaction between cationic surfactants and DNA.

References
Vertex AI Search. Dodecyl Trimethyl Ammonium Chloride(DTAC).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 19 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shanghai Orient Chemical Co.,Ltd. Dodecyl trimethyl ammonium chloride, DTAC / 1231.
Shandong Kairui Chemistry Co., Ltd. Dodecyl Trimethyl Ammonium Chloride(DTAC).
Alfa Chemistry. Dodecyl Trimethyl Ammonium Chloride.
The Biochemist - Portland Press. (2023). A beginner's guide to surface plasmon resonance.
PubMed. Surface plasmon resonance assays of DNA-protein interactions.
Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR).
Taylor & Francis Online. (2012). Use of UV-Vis Spectrometry to Gain Information on the
Mode of Binding of Small Molecules to DNAs and RNAs.
Wikipedia. Surface plasmon resonance.
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.
CymitQuimica. CAS 112-00-5: Dodecyl trimethyl ammonium chloride.
Wikipedia. Isothermal titration calorimetry.
SURFACE PLASMON RESONANCE: APPLICATIONS IN SENSORS AND BIOSENSORS.
The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
ACS Publications. Quantitative Determination of DNA–Ligand Binding Using Fluorescence
Spectroscopy.
AZoM. (2015). The Working Principle of Isothermal Titration Calorimetry.
Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
Biosensing Instrument. How Does Surface Plasmon Resonance Work?.
Bio-protocol. 3.4. Ethidium Displacement Bromide Assay—Determination of DNA-Binding
Constants.
PubMed. (2013). Fluorescence spectroscopic and calorimetry based approaches to
characterize the mode of interaction of small molecules with DNA.
ACS Publications. Molecular Mechanism and Thermodynamics Study of Plasmid DNA and
Cationic Surfactants Interactions | Langmuir.
Protocols.io. (2013). Binding kinetics of DNA-protein interaction using surface plasmon
resonance.
ACS Publications. A Simple, High-Resolution Method for Establishing DNA Binding Affinity
and Sequence Selectivity | Journal of the American Chemical Society.
YouTube. (2025). How Is SPR Used To Study DNA Interactions? - Chemistry For Everyone.
PubMed. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence
spectroscopies and cyclic voltametry.
ResearchGate. (2025). Real-Time Analysis of Specific Protein-DNA Interactions with Surface
Plasmon Resonance.
ResearchGate. Ethidium bromide displacement assay to probe for general interactions....
Semantic Scholar. (2012). Use of UV-Vis Spectrometry to Gain Information on the Mode of
Binding of Small Molecules to DNAs and RNAs.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 19 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ACS Publications. Quantitative Determination of DNA–Ligand Binding Using Fluorescence
Spectroscopy | Journal of Chemical Education.
ResearchGate. (2023). The DNA threat probing of some chromophores using UV/VIS
spectroscopy.
ResearchGate. Binding analysis of protein-DNA interactions using SPR (surface plasmon....
ACS Publications. A Fluorescent Intercalator Displacement Assay for Establishing DNA
Binding Selectivity and Affinity | Accounts of Chemical Research.
Longdom Publishing. Thermodynamic Studies of DNA-Cationic Components Interactions
Using Titration Calorimetry.
Longdom Publishing. (2013). Thermodynamic Studies of DNA-Cationic Components
Interactions Using Titration Calorimetry.
MDPI. The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers
Methylene Blue and Acridine Orange.
ResearchGate. (2025). Isothermal Titration Calorimetry Studies on the Binding of DNA
Bases and PNA Base Monomers to Gold Nanoparticles | Request PDF.
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 112-00-5: Dodecyl trimethyl ammonium chloride [cymitquimica.com]

2. pubs.acs.org [pubs.acs.org]

3. longdom.org [longdom.org]

4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical
[malvernpanalytical.com]

5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes
(en-US) [huck.psu.edu]

6. azom.com [azom.com]

7. longdom.org [longdom.org]

8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions
[cmi.hms.harvard.edu]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 17 / 19 Tech Support

https://www.benchchem.com/product/b027827?utm_src=pdf-custom-synthesis#bc-rfq
https://cymitquimica.com/cas/112-00-5/
https://pubs.acs.org/doi/abs/10.1021/la052161s
https://www.longdom.org/open-access/thermodynamic-studies-of-dnacationic-components-interactions-using-titration-calorimetry-26865.html
https://www.malvernpanalytical.com/en/products/technology/microcalorimetry/isothermal-titration-calorimetry
https://www.malvernpanalytical.com/en/products/technology/microcalorimetry/isothermal-titration-calorimetry
https://www.huck.psu.edu/core-facilities/automated-biological-calorimetry-facility/technical-guides/isothermal-titration-calorimetry
https://www.huck.psu.edu/core-facilities/automated-biological-calorimetry-facility/technical-guides/isothermal-titration-calorimetry
https://www.azom.com/article.aspx?ArticleID=12258
https://www.longdom.org/open-access-pdfs/thermodynamic-studies-of-dna-cationic-components-interactions-using-titration-calorimetry-2157-7544.1000121.pdf
https://cmi.hms.harvard.edu/isothermal-titration-calorimetry
https://cmi.hms.harvard.edu/isothermal-titration-calorimetry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. bio-protocol.org [bio-protocol.org]

10. researchgate.net [researchgate.net]

11. pubs.acs.org [pubs.acs.org]

12. pubs.acs.org [pubs.acs.org]

13. pubs.acs.org [pubs.acs.org]

14. portlandpress.com [portlandpress.com]

15. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions
[cmi.hms.harvard.edu]

16. Surface plasmon resonance assays of DNA-protein interactions - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. biosensingusa.com [biosensingusa.com]

18. researchgate.net [researchgate.net]

19. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and
cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]

20. Use of UV-Vis Spectrometry to Gain Information on the Mode of Binding of Small
Molecules to DNAs and RNAs | Semantic Scholar [semanticscholar.org]

21. researchgate.net [researchgate.net]

22. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Method for determining the binding affinity of DTAC to
DNA]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027827/docs#method-for-determining-the-binding-
affinity-of-dtac-to-dna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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